molecular formula CH3O3PS-2 B10759939 Mercaptomethyl phosphonate

Mercaptomethyl phosphonate

Cat. No.: B10759939
M. Wt: 126.07 g/mol
InChI Key: MJZCELCYTRONIX-UHFFFAOYSA-L
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Description

Mercaptomethyl Phosphonate is an organic compound belonging to the class of organic phosphonic acids It is characterized by the presence of a phosphonic acid group and a mercaptomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercaptomethyl Phosphonate can be synthesized through several methods. One common approach involves the reaction of dialkyl phosphonates with mercaptomethyl derivatives. The reaction typically occurs under mild conditions, often in the presence of a base such as potassium hydroxide . Another method involves the use of bromotrimethylsilane to produce a bis-silylated phosphonate, which is then reacted with mercaptomethyl derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. For example, palladium-catalyzed cross-coupling reactions between phosphonates and mercaptomethyl derivatives have been employed to achieve high yields . Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Mercaptomethyl Phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mercaptomethyl Phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mercaptomethyl Phosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the phosphonic acid group, which mimics the natural substrates of the enzymes . The mercaptomethyl group can also participate in redox reactions, further modulating the activity of target enzymes .

Comparison with Similar Compounds

Uniqueness: Mercaptomethyl Phosphonate is unique due to the presence of both the phosphonic acid and mercaptomethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

CH3O3PS-2

Molecular Weight

126.07 g/mol

IUPAC Name

phosphonatomethanethiol

InChI

InChI=1S/CH5O3PS/c2-5(3,4)1-6/h6H,1H2,(H2,2,3,4)/p-2

InChI Key

MJZCELCYTRONIX-UHFFFAOYSA-L

Canonical SMILES

C(P(=O)([O-])[O-])S

Origin of Product

United States

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